molecular formula C13H10N2O B093100 2-phenyl-1H-indazol-3-one CAS No. 17049-65-9

2-phenyl-1H-indazol-3-one

Cat. No.: B093100
CAS No.: 17049-65-9
M. Wt: 210.23 g/mol
InChI Key: CFNJFZDGHGYAMU-UHFFFAOYSA-N
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Description

2-phenyl-1H-indazol-3-one is a heterocyclic organic compound with the molecular formula C13H10N2O. This compound is part of the indazolinone family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 2-phenyl-1H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method includes heating ortho-carboxyphenylhydrazine hydrochloride with hydrochloric acid, followed by neutralization with sodium carbonate . The reaction is then allowed to proceed, and the product is isolated by filtration and washing with cold water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-phenyl-1H-indazol-3-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-phenyl-1H-indazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNJFZDGHGYAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328536
Record name 3-Indazolinone, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-65-9
Record name 3-Indazolinone, 2-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Indazolinone, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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